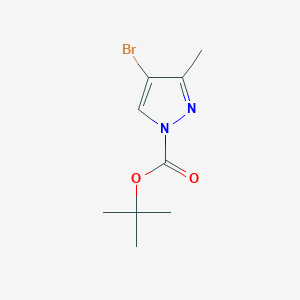
1-(2-Amino-pyridin-4-YL)-ethanol oxalate
Vue d'ensemble
Description
The compound is a derivative of 2-Amino-pyridin-4-yl-ethanone . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of a similar compound, 2-[amino(pyridin-4-yl)methylidene]propanedinitrile, has a molecular weight of 170.17 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-[amino(pyridin-4-yl)methylidene]propanedinitrile, include a melting point of 228 - 230°C .Applications De Recherche Scientifique
Catalytic Applications
- Coupled Oxidation of Alcohols: Catalase has been shown to catalyze the secondary oxidation of ethanol to acetaldehyde, indicating the potential use of related compounds in enzymatic and catalytic processes for the oxidation of alcohols (Keilin & Hartree, 1945).
- Electrochemical Oxidation: A hybrid catalytic system combining an organic oxidation catalyst with a recombinant enzyme was used for complete ethanol electrooxidation, suggesting the suitability of similar compounds in electrochemical reactors for selective alcohol oxidation (Jefferson Honorio Franco et al., 2020).
Chemical Synthesis and Modification
- Protecting Groups for Carboxylic Acids: 2-(Pyridin-2-yl)ethanol has been utilized as a protecting group for methacrylic acid, indicating that similar compounds could serve as protective agents in polymer chemistry to facilitate specific synthetic pathways (Marios Elladiou & C. S. Patrickios, 2012).
- Complexation with Metal Ions: The reaction of related aminoethanol compounds with pyridine-2-carbaldehyde has led to the formation of complexes with copper and cadmium, suggesting the potential for 1-(2-Amino-pyridin-4-YL)-ethanol oxalate in forming metal complexes useful in catalysis, material science, and possibly in pharmacological applications (Z. Mardani et al., 2019).
Sensor Development
- Mercury(II) Detection: Pyridine-based compounds have been developed as chemosensors for the detection of mercury(II) ions, exhibiting significant color changes visible to the naked eye. This suggests the possibility of using similar compounds for the development of selective sensors for metal ions (Jianting Pan et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
It is structurally similar to 2-amino-4-methylpyridine, which is known to inhibit the activity of inducible no synthase (inos) isolated from mouse raw 2647 cells in vitro . This suggests that 1-(2-Amino-pyridin-4-YL)-ethanol oxalate may also interact with similar targets.
Mode of Action
2-Amino-4-methylpyridine acts as a ligand and forms methoxo-bridged copper (II) complexes .
Biochemical Pathways
Given its potential role as an inos inhibitor, it may impact the nitric oxide synthesis pathway .
Result of Action
If it acts similarly to 2-amino-4-methylpyridine, it may inhibit the activity of inos, potentially reducing the production of nitric oxide .
Propriétés
IUPAC Name |
1-(2-aminopyridin-4-yl)ethanol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.C2H2O4/c1-5(10)6-2-3-9-7(8)4-6;3-1(4)2(5)6/h2-5,10H,1H3,(H2,8,9);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYNAFXRTADNAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)N)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187932-55-3 | |
| Record name | 4-Pyridinemethanol, 2-amino-α-methyl-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromopyrazolo[1,5-B]pyridazine](/img/structure/B1523243.png)
![Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1523245.png)








![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-thiophenesulfonyl chloride](/img/structure/B1523259.png)
